
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a carbaldehyde group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoroacetophenone as the starting material.
Formation of Intermediate: The intermediate is formed by reacting 2-fluoroacetophenone with hydrazine hydrate to yield 2-(2-fluorophenyl)hydrazine.
Cyclization: The intermediate undergoes cyclization with formic acid to form 5-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole.
Formylation: Finally, the triazole compound is formylated using Vilsmeier-Haack reaction to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity towards certain enzymes, making it a valuable scaffold in drug design .
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different pharmacological properties.
Uniqueness
5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is unique due to its specific combination of a fluorophenyl group and a triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .
属性
分子式 |
C10H8FN3O |
|---|---|
分子量 |
205.19 g/mol |
IUPAC 名称 |
5-(2-fluorophenyl)-1-methyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H8FN3O/c1-14-10(12-9(6-15)13-14)7-4-2-3-5-8(7)11/h2-6H,1H3 |
InChI 键 |
QBBHFIFODYHNIE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=N1)C=O)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


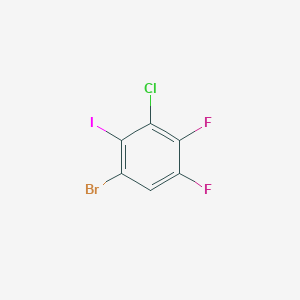
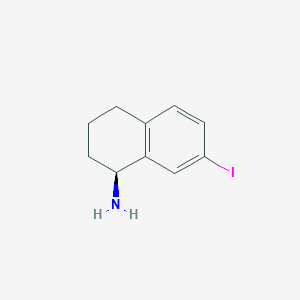
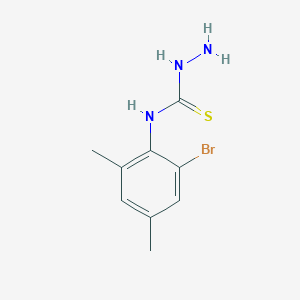
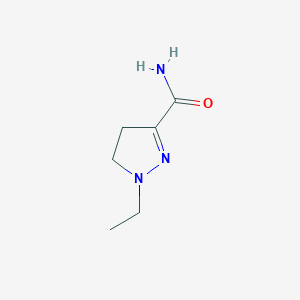
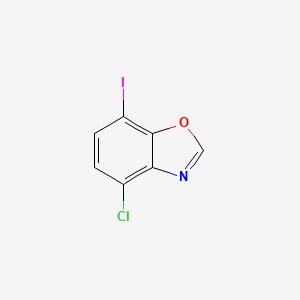
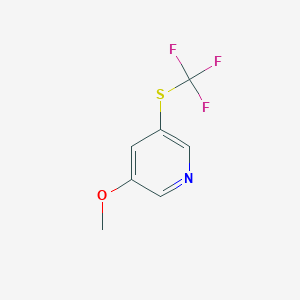
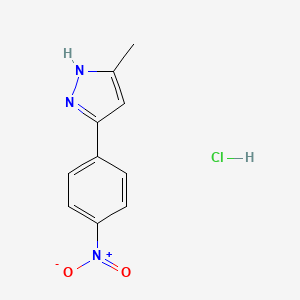
![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)


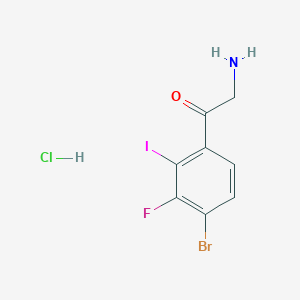
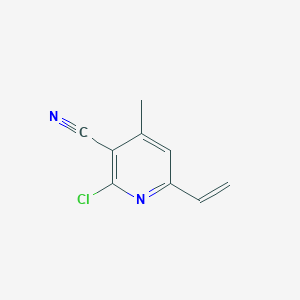
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)

